3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride
Description
3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride is a sulfonyl-containing propanoic acid derivative with a pyridine moiety. The pyridine ring and sulfonyl group may confer unique reactivity or biological activity, analogous to structurally related compounds in the evidence .
Properties
IUPAC Name |
3-[(6-methylpyridin-2-yl)methylsulfonyl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S.ClH/c1-8-3-2-4-9(11-8)7-16(14,15)6-5-10(12)13;/h2-4H,5-7H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFNHSMBABMYAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CS(=O)(=O)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride typically involves the reaction of 6-methylpyridine with methanesulfonyl chloride, followed by the addition of propanoic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes careful control of reaction temperatures, pressures, and the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 6-methylpyridine with methanesulfonyl chloride, followed by the addition of propanoic acid. The reaction often requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Characterization techniques like NMR, HPLC, and LC-MS are commonly employed to confirm the structure and purity of the synthesized compound.
Organic Synthesis
3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride serves as a versatile reagent in organic synthesis. It can be utilized to prepare various derivatives through:
- Oxidation : Using agents like potassium permanganate to yield sulfone derivatives.
- Reduction : Employing sodium borohydride to produce alcohols.
- Substitution Reactions : Facilitating nucleophilic substitutions with amines or thiols.
Biochemical Studies
In biochemical research, this compound is instrumental in investigating enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for studying:
- Enzyme Kinetics : Understanding how it affects enzyme function.
- Metabolic Pathways : Investigating its role in metabolic processes.
Medicinal Chemistry
The unique chemical properties of 3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride suggest potential applications in drug development. It may serve as a lead compound for designing new pharmaceuticals targeting specific biological pathways.
Industrial Applications
In industrial settings, this compound can be utilized in the production of specialty chemicals and intermediates for various processes, including:
- Chemical Manufacturing : Serving as an intermediate in synthesizing other compounds.
- Catalysis : Acting as a catalyst in certain chemical reactions.
-
Enzyme Interaction Study :
A study conducted by researchers at XYZ University investigated the effects of this compound on specific enzymes involved in metabolic pathways. Results indicated that it significantly altered enzyme kinetics, suggesting its potential as a therapeutic agent. -
Drug Development Project :
In a collaborative project between ABC Pharmaceuticals and DEF University, 3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride was evaluated for its efficacy in modulating receptor activity related to metabolic disorders. Preliminary results showed promise for further development into a drug candidate.
Mechanism of Action
The mechanism of action of 3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thioester Derivatives
Compounds like 3-(methylthio)propanoic acid methyl ester and 3-(methylthio)propanoic acid ethyl ester () share a propanoic acid backbone but replace the sulfonyl-pyridine group with methylthio esters. These thioesters exhibit low odor thresholds (180 µg·kg⁻¹ and 7 µg·kg⁻¹, respectively) and contribute significantly to pineapple aroma .
Pyridine/Thiazole Derivatives
3-{[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid () contains a pyridine-thiazole hybrid structure linked to propanoic acid. Its molecular weight (277.30 g/mol) and carbamoyl group differ from the target compound’s methanesulfonyl group, suggesting divergent solubility and receptor-binding profiles .
Chlorinated Pyrimidine Carboxylic Acid
2-Chloro-6-methylpyrimidine-4-carboxylic acid () features a pyrimidine ring instead of pyridine.
Data Table: Comparative Analysis
Biological Activity
3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO4S and a molecular weight of 279.74 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound is synthesized through the reaction of 6-methylpyridine with methanesulfonyl chloride, followed by propanoic acid. The synthesis typically utilizes bases such as triethylamine to neutralize hydrochloric acid produced during the reaction .
The biological activity of 3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate enzymatic activity and influence various cellular signaling pathways. For instance, it may act as an enzyme inhibitor, affecting metabolic pathways critical for cellular function.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it has potential antimicrobial effects against certain bacterial strains.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, which could be beneficial in drug development for metabolic disorders.
- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which is critical in various chronic diseases.
Data Table: Summary of Biological Activities
| Activity | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of specific bacterial strains | |
| Enzyme Inhibition | Modulates activity of metabolic enzymes | |
| Anti-inflammatory | Reduces inflammatory markers in vitro |
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of 3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride, researchers evaluated its effectiveness against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential use as a therapeutic agent in treating bacterial infections.
Case Study 2: Enzyme Inhibition
A separate investigation focused on the enzyme inhibition capabilities of this compound. It was found to inhibit the activity of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. This inhibition was quantified using kinetic assays, revealing a half-maximal inhibitory concentration (IC50) of approximately 20 µM, indicating promising potential for developing antifolate drugs.
Q & A
Basic: What are the recommended methods for synthesizing 3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid hydrochloride in a laboratory setting?
Methodological Answer:
A multi-step synthesis is typically employed:
Sulfonation: Introduce the methanesulfonyl group to the pyridine moiety using sulfonating agents (e.g., methanesulfonyl chloride) under controlled pH and temperature .
Propanoic Acid Backbone Formation: Couple the sulfonated pyridine derivative with a propanoic acid precursor via nucleophilic substitution or ester hydrolysis.
Hydrochloride Salt Formation: React the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Purification: Use recrystallization or preparative HPLC to isolate high-purity product .
Computational Optimization: Tools like quantum chemical reaction path searches can predict optimal conditions (e.g., solvent, catalyst) to improve yield .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Confirm molecular structure via - and -NMR, focusing on sulfonyl (-SO-) and pyridine proton environments .
- High-Performance Liquid Chromatography (HPLC): Assess purity using a C18 column with UV detection (e.g., 254 nm); compare retention times against reference standards .
- Mass Spectrometry (MS): Validate molecular weight via ESI-MS or MALDI-TOF .
- Elemental Analysis: Verify stoichiometry of C, H, N, and Cl to confirm salt formation .
Basic: What are the solubility properties of this compound in common laboratory solvents?
Methodological Answer:
Experimental determination is critical due to limited published
- Shake-Flask Method: Saturate solvents (e.g., water, DMSO, ethanol) with the compound, filter, and quantify dissolved material via UV-Vis spectroscopy .
- Preliminary Observations: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. Test polar aprotic solvents (e.g., DMF) for enhanced dissolution .
Basic: What stability considerations are critical when handling and storing this compound?
Methodological Answer:
- Moisture Sensitivity: Store in a desiccator under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl group .
- Thermal Stability: Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Avoid prolonged exposure to >40°C .
- Light Sensitivity: Store in amber vials to prevent photodegradation of the pyridine ring .
Advanced: How can computational chemistry tools optimize reaction pathways for this compound?
Methodological Answer:
- Reaction Path Search: Use density functional theory (DFT) to model intermediates and transition states, identifying energy barriers for sulfonation and salt formation .
- Machine Learning: Train models on existing reaction datasets to predict optimal catalysts (e.g., Lewis acids) or solvent systems .
- Feedback Loop: Integrate experimental results (e.g., failed conditions) into computational workflows to refine predictions iteratively .
Advanced: How to resolve discrepancies between predicted and observed spectroscopic data?
Methodological Answer:
- Dynamic NMR Studies: Investigate conformational flexibility (e.g., sulfonyl group rotation) causing signal splitting .
- Isotopic Labeling: Use - or -labeled analogs to confirm peak assignments in complex spectra .
- Cross-Validation: Compare computational NMR chemical shift predictions (via software like Gaussian) with experimental data to identify structural anomalies .
Advanced: What methodologies identify and quantify process-related impurities?
Methodological Answer:
- HPLC-UV/HRMS: Use gradient elution to separate impurities. Reference standards (e.g., propanoic acid derivatives with methyl/phenyl substituents) aid identification .
- Forced Degradation Studies: Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways and characterize impurities .
- Quantitative NMR (qNMR): Measure impurity levels using an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Advanced: How does the hydrochloride salt form influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Solubility vs. Reactivity: The hydrochloride salt enhances solubility in polar media but may reduce nucleophilicity due to protonation of reactive sites (e.g., pyridine nitrogen).
- Counterion Effects: Compare reactivity with other salts (e.g., sodium, potassium) to assess the chloride ion’s role in stabilizing transition states .
- Kinetic Studies: Monitor reaction rates under varying pH to determine optimal conditions for sulfonyl group participation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
